3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoroethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce primary or secondary amines .
Scientific Research Applications
3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
5-(2,2,2-Trifluoroethoxy)benzamide: Lacks the hydroxyl group, affecting its ability to participate in certain reactions.
Uniqueness
The presence of both the hydroxyl and trifluoroethoxy groups in 3-Hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide makes it unique.
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-14-9(16)6-2-7(15)4-8(3-6)17-5-10(11,12)13/h2-4,15H,5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFXJNKRRFUNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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